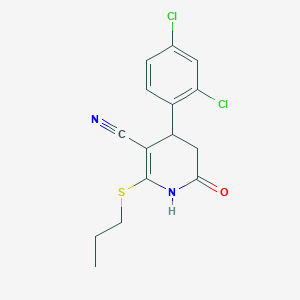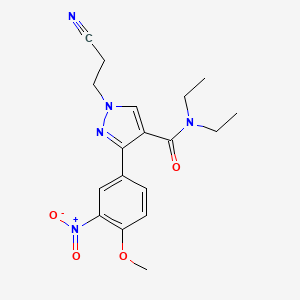![molecular formula C25H18BrIN2 B5203162 3-[1-(4-bromophenyl)benzo[f]quinolin-3-yl]-1-methylpyridinium iodide](/img/structure/B5203162.png)
3-[1-(4-bromophenyl)benzo[f]quinolin-3-yl]-1-methylpyridinium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(4-bromophenyl)benzo[f]quinolin-3-yl]-1-methylpyridinium iodide is a chemical compound that has been the focus of scientific research in recent years. It is commonly referred to as BMQ, and it is a fluorescent dye that is used in a variety of applications. In
Mecanismo De Acción
The mechanism of action of BMQ is based on its ability to bind to specific targets within cells, such as proteins and DNA. This binding results in a change in the fluorescence properties of BMQ, which can be detected and used for imaging and detection purposes.
Biochemical and Physiological Effects
BMQ has been shown to have low toxicity in vitro and in vivo, making it a safe option for use in biological systems. It has also been found to be stable under a wide range of pH and temperature conditions, making it a versatile tool for imaging and detection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BMQ in lab experiments is its high sensitivity and specificity for detecting specific targets. It is also relatively easy to use and can be incorporated into a variety of experimental setups. However, one limitation of BMQ is its relatively high cost compared to other fluorescent dyes.
Direcciones Futuras
There are several future directions for the use of BMQ in scientific research. One potential area of application is in the development of new biosensors for the detection of various analytes. Another potential area of research is in the development of new imaging techniques for studying cellular processes and structures. Additionally, the development of new synthetic methods for BMQ could lead to more cost-effective production and wider use in scientific research.
Métodos De Síntesis
The synthesis of BMQ is a multi-step process that involves the condensation of 4-bromobenzaldehyde with 2-aminobenzo[f]quinoline, followed by the reaction of the resulting product with 2-acetylpyridine. The final step involves the reaction of the resulting compound with iodine to form BMQ.
Aplicaciones Científicas De Investigación
BMQ has been extensively studied for its use as a fluorescent dye in biological imaging. It has been found to be an effective tool for visualizing cellular structures and processes, including the detection of specific proteins and DNA. BMQ has also been used in the development of biosensors for the detection of various analytes, such as glucose and cholesterol.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-3-(1-methylpyridin-1-ium-3-yl)benzo[f]quinoline;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18BrN2.HI/c1-28-14-4-6-19(16-28)24-15-22(18-8-11-20(26)12-9-18)25-21-7-3-2-5-17(21)10-13-23(25)27-24;/h2-16H,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASWBFSHNVAWDE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C2=NC3=C(C4=CC=CC=C4C=C3)C(=C2)C5=CC=C(C=C5)Br.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18BrIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-(1-methylpyridin-1-ium-3-yl)benzo[f]quinoline;iodide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-7-methyl-4-(2-methylphenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5203091.png)


![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5203115.png)
![N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine](/img/structure/B5203124.png)

![N-[3-{[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}-1-(3-methoxyphenyl)-3-oxopropyl]benzamide](/img/structure/B5203147.png)
![N-(3-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5203157.png)
![2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine](/img/structure/B5203161.png)



![N-cycloheptyl-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5203182.png)